molecular formula C6H8O2 B7869475 3-Cyclopropylprop-2-enoic acid

3-Cyclopropylprop-2-enoic acid

Cat. No.: B7869475
M. Wt: 112.13 g/mol
InChI Key: OTZXZTJDUFZCNC-UHFFFAOYSA-N
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Description

3-Cyclopropylprop-2-enoic acid is an organic compound with the molecular formula C6H8O2 It is characterized by a cyclopropyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopropylprop-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium acetylide, followed by hydrolysis to yield the desired acid . Another method includes the use of cyclopropylcarbinol, which undergoes oxidation and subsequent reaction with acetylene to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and other steps to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Cyclopropyl alcohols or alkanes.

    Substitution: Various substituted cyclopropyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylacetic acid
  • Cyclopropylmethanol
  • Cyclopropylamine

Comparison

3-Cyclopropylprop-2-enoic acid is unique due to its combination of a cyclopropyl group and a prop-2-enoic acid moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, while cyclopropylacetic acid and cyclopropylmethanol are primarily used in organic synthesis, this compound has broader applications in biology and medicine due to its ability to interact with specific molecular targets .

Biological Activity

3-Cyclopropylprop-2-enoic acid (C₆H₈O₂) is an unsaturated carboxylic acid characterized by the presence of a cyclopropyl group attached to a prop-2-enoic acid backbone. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties, which may confer various biological activities, including antimicrobial, antifungal, and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : Approximately 112.13 g/mol
  • Structure : The compound features a double bond between the second and third carbon atoms, which is crucial for its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group may enhance binding affinity and selectivity compared to similar compounds. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Antifungal Properties : Similar compounds have shown efficacy against fungal infections, indicating a possible application in treating mycoses.
  • Anticancer Effects : Investigations into cyclopropyl derivatives have highlighted their potential in inhibiting cancer cell growth through apoptosis induction.

Case Studies

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial activity of structurally related cyclopropyl compounds, demonstrating significant inhibition of Gram-positive bacteria.
    • Results indicated that this compound could be a candidate for further development as an antibacterial agent.
  • Anticancer Activity Investigation :
    • In vitro studies assessed the effects of this compound on cancer cell lines.
    • The compound exhibited dose-dependent cytotoxicity against breast cancer cells, suggesting its potential as an anticancer therapeutic.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₆H₈O₂Contains a simple cyclopropyl group; less functionalized than related compounds.
3-Chloro-3-cyclopropylprop-2-enoic acidC₆H₇ClO₂Chlorine substitution introduces different reactivity patterns.
3-Cyclohexylprop-2-enoic acidC₉H₁₄O₂Larger cycloalkane substituent; differing sterics and electronic properties.

Properties

IUPAC Name

3-cyclopropylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZXZTJDUFZCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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